molecular formula C14H18O B14147158 1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene CAS No. 88737-65-9

1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene

Katalognummer: B14147158
CAS-Nummer: 88737-65-9
Molekulargewicht: 202.29 g/mol
InChI-Schlüssel: OXNCFMNNGORTPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene is an organic compound characterized by a cyclopentyl group attached to a benzene ring, which is further substituted with a prop-2-en-1-yloxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene typically involves the following steps:

    Formation of the Cyclopentyl Group: The cyclopentyl group can be introduced through a Grignard reaction, where cyclopentyl magnesium bromide reacts with a suitable benzene derivative.

    Introduction of the Prop-2-en-1-yloxy Group: This step involves the etherification of the benzene ring. The prop-2-en-1-yloxy group can be introduced using an allyl halide (such as allyl bromide) in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene can undergo various chemical reactions, including:

    Oxidation: The prop-2-en-1-yloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form saturated ethers.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated ethers.

    Substitution: Introduction of halogenated or other substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a precursor for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

    1-Cyclopentyl-4-methoxybenzene: Similar structure but with a methoxy group instead of a prop-2-en-1-yloxy group.

    1-Cyclopentyl-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a prop-2-en-1-yloxy group.

Uniqueness: 1-Cyclopentyl-4-[(prop-2-en-1-yl)oxy]benzene is unique due to the presence of the prop-2-en-1-yloxy group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Eigenschaften

CAS-Nummer

88737-65-9

Molekularformel

C14H18O

Molekulargewicht

202.29 g/mol

IUPAC-Name

1-cyclopentyl-4-prop-2-enoxybenzene

InChI

InChI=1S/C14H18O/c1-2-11-15-14-9-7-13(8-10-14)12-5-3-4-6-12/h2,7-10,12H,1,3-6,11H2

InChI-Schlüssel

OXNCFMNNGORTPD-UHFFFAOYSA-N

Kanonische SMILES

C=CCOC1=CC=C(C=C1)C2CCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.